1-phenyl-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}cyclopentanecarboxamide
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Overview
Description
1-PHENYL-N-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound that features a cyclopentane carboxamide core, substituted with phenyl and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYL-N-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps, including the formation of the thiophene and piperazine intermediates. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-PHENYL-N-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-PHENYL-N-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-PHENYL-N-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiophene and piperazine moieties are known to interact with various biological receptors, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks.
Piperazine Derivatives: Compounds such as pyrazinamide, used in anti-tubercular therapy.
Uniqueness
1-PHENYL-N-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C27H29N3O2S |
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Molecular Weight |
459.6 g/mol |
IUPAC Name |
1-phenyl-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C27H29N3O2S/c31-25(24-9-6-20-33-24)30-18-16-29(17-19-30)23-12-10-22(11-13-23)28-26(32)27(14-4-5-15-27)21-7-2-1-3-8-21/h1-3,6-13,20H,4-5,14-19H2,(H,28,32) |
InChI Key |
OLGNFCGDYOITNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
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